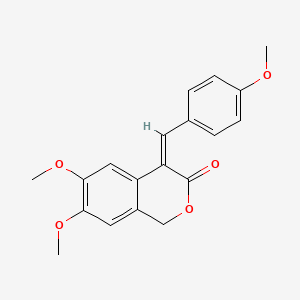![molecular formula C21H20FN3O B11150742 N-[2-(6-fluoro-1H-indol-1-yl)ethyl]-2-(1-methyl-1H-indol-3-yl)acetamide](/img/structure/B11150742.png)
N-[2-(6-fluoro-1H-indol-1-yl)ethyl]-2-(1-methyl-1H-indol-3-yl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
- The indole nucleus, characterized by its benzopyrrole structure, plays a crucial role in various synthetic drug molecules and natural products. Physically, indoles are crystalline and colorless, often possessing specific odors .
N-[2-(6-fluoro-1H-indol-1-yl)ethyl]-2-(1-methyl-1H-indol-3-yl)acetamide: belongs to the indole class of compounds. Indole derivatives have garnered significant interest due to their diverse biological activities.
Preparation Methods
Synthetic Routes: One common method for synthesizing indoles is the Fischer indole synthesis. For our compound, the optically active cyclohexanone reacts with phenylhydrazine hydrochloride using methanesulfonic acid (MsOH) under reflux in methanol (MeOH).
Industrial Production: While specific industrial production methods for this compound may not be widely documented, the Fischer indole synthesis can be adapted for large-scale production.
Chemical Reactions Analysis
Reactivity: can undergo various reactions typical of indoles, including electrophilic substitution due to π-electron delocalization.
Common Reagents and Conditions: Reactions involving halogenation, alkylation, and acylation are relevant
Major Products: These reactions lead to derivatives with modified functional groups, affecting their biological properties.
Scientific Research Applications
Chemistry: Indole derivatives find applications in organic synthesis, ligand design, and material science.
Biology: They serve as building blocks for bioactive molecules, including natural products and pharmaceuticals.
Medicine: Some indole-based drugs exhibit antiviral, anti-inflammatory, and anticancer properties.
Industry: Indoles are used in the synthesis of dyes, fragrances, and agrochemicals.
Mechanism of Action
- The specific mechanism of action for our compound may vary based on its biological target. It could interact with receptors, enzymes, or cellular pathways.
- Further research is needed to elucidate its precise mode of action.
Comparison with Similar Compounds
Uniqueness: Our compound’s unique features lie in its specific substitution pattern and functional groups.
Similar Compounds: Other indole derivatives, such as tryptophan, indole-3-acetic acid (a plant hormone), and various pharmaceuticals, share the indole scaffold.
Properties
Molecular Formula |
C21H20FN3O |
|---|---|
Molecular Weight |
349.4 g/mol |
IUPAC Name |
N-[2-(6-fluoroindol-1-yl)ethyl]-2-(1-methylindol-3-yl)acetamide |
InChI |
InChI=1S/C21H20FN3O/c1-24-14-16(18-4-2-3-5-19(18)24)12-21(26)23-9-11-25-10-8-15-6-7-17(22)13-20(15)25/h2-8,10,13-14H,9,11-12H2,1H3,(H,23,26) |
InChI Key |
PMXCHUZWZBGLDP-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=C(C2=CC=CC=C21)CC(=O)NCCN3C=CC4=C3C=C(C=C4)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-(2,3-dihydro-1,4-benzodioxin-6-yl)-10-methyl-6-propyl-3,4-dihydro-2H,8H-chromeno[6,7-e][1,3]oxazin-8-one](/img/structure/B11150663.png)
methanone](/img/structure/B11150668.png)
![N-{(2S)-1-[4-(3-chlorophenyl)piperazin-1-yl]-1-oxopropan-2-yl}-5-methoxy-1-methyl-1H-indole-2-carboxamide](/img/structure/B11150678.png)
![methyl 5-methyl-2-{[(4-phenyltetrahydro-2H-pyran-4-yl)carbonyl]amino}-1,3-thiazole-4-carboxylate](/img/structure/B11150680.png)
![5-chloro-1-(2-methoxyethyl)-N-([1,2,4]triazolo[4,3-a]pyridin-3-ylmethyl)-1H-indole-2-carboxamide](/img/structure/B11150688.png)
![6-methyl-4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl N-[(benzyloxy)carbonyl]-L-valinate](/img/structure/B11150695.png)
![N-[2-(4a-hydroxyoctahydroisoquinolin-2(1H)-yl)-2-oxoethyl]-2-[(7-methyl-4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-9-yl)oxy]acetamide](/img/structure/B11150696.png)
![5-chloro-1-methyl-N-([1,2,4]triazolo[4,3-a]pyridin-3-ylmethyl)-1H-indole-2-carboxamide](/img/structure/B11150702.png)
![3-[(4,6-dimethyl-2-pyrimidinyl)amino]-N-[2-(1H-indol-3-yl)ethyl]propanamide](/img/structure/B11150706.png)


![3,3'-[benzene-1,4-diylbis(methanediyloxy)]bis(6H-benzo[c]chromen-6-one)](/img/structure/B11150727.png)
![2-[5-(4-chlorophenyl)-3-methyl-1H-pyrazol-4-yl]-1-(4-phenylpiperazin-1-yl)ethanone](/img/structure/B11150735.png)
![(5Z)-5-{[3-(4-ethoxy-3-methylphenyl)-1-phenyl-1H-pyrazol-4-yl]methylidene}-3-(prop-2-en-1-yl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B11150737.png)
